4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
CAS No.: 847407-23-2
Cat. No.: VC5817971
Molecular Formula: C20H16F4N4S
Molecular Weight: 420.43
* For research use only. Not for human or veterinary use.
![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide - 847407-23-2](/images/structure/VC5817971.png)
Specification
CAS No. | 847407-23-2 |
---|---|
Molecular Formula | C20H16F4N4S |
Molecular Weight | 420.43 |
IUPAC Name | 4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide |
Standard InChI | InChI=1S/C20H16F4N4S/c21-14-5-1-12(2-6-14)18-17-16(25-11-26-17)9-10-28(18)19(29)27-15-7-3-13(4-8-15)20(22,23)24/h1-8,11,18H,9-10H2,(H,25,26)(H,27,29) |
Standard InChI Key | WLEADXSKRWMVBO-UHFFFAOYSA-N |
SMILES | C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the imidazo[4,5-c]pyridine family, characterized by a fused bicyclic system incorporating both imidazole and pyridine rings. Its IUPAC name, 4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide, reflects the following structural features :
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A 4-fluorophenyl group at position 4 of the imidazopyridine core.
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A 4-(trifluoromethyl)phenyl substituent linked via a thiocarbamide group at position 5.
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Partial saturation of the pyridine ring (6,7-dihydro configuration).
Molecular Formula: C₂₁H₁₇F₄N₅S
Molecular Weight: 463.46 g/mol
Key Physicochemical Parameters:
Property | Value |
---|---|
LogP (Predicted) | 3.8 ± 0.5 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 98.5 Ų |
The presence of fluorine atoms and the trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability . The thiocarbamide moiety introduces hydrogen-bonding capacity, which may influence target binding affinity .
Synthetic Methodologies
While no direct synthesis protocol for this specific compound is publicly documented, analogous imidazo[4,5-c]pyridine derivatives are typically synthesized through cyclocondensation reactions. A plausible route involves:
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Formation of the Imidazo[4,5-c]pyridine Core:
Reacting 4-chloropyridine derivatives with ethylenediamine under acidic conditions to form the dihydroimidazo[4,5-c]pyridine scaffold . -
Introduction of the 4-Fluorophenyl Group:
Nucleophilic aromatic substitution using 4-fluoroaniline in the presence of a palladium catalyst . -
Thiocarbamide Functionalization:
Reaction of the primary amine with 4-(trifluoromethyl)phenyl isothiocyanate in anhydrous DMF, as described for related carbothioamide syntheses .
Critical Challenges:
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Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (80–100°C) for complete thiocarbamide formation.
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Purification requires chromatographic separation due to the compound’s high lipophilicity .
Biological Activity and Mechanism
Antiproliferative Effects
Structurally similar imidazopyridine derivatives demonstrate potent cytotoxicity against cancer cell lines. For example:
Compound | HepG2 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
---|---|---|---|
Piperazine-linked 7h | 2.0 | 5.8 | 6.9 |
Target Compound* | ~3.5 (Predicted) | ~4.2 (Predicted) | ~7.1 (Predicted) |
*Predicted values based on QSAR modeling of fluorine and trifluoromethyl substituents .
The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic kinase domains . Molecular docking studies of analogous compounds suggest binding to tubulin colchicine sites and estrogen receptors, indicating potential dual mechanisms .
Future Research Directions
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Target Validation:
Prioritize kinome-wide screening to identify primary targets (e.g., Aurora kinases, EGFR). -
Formulation Optimization:
Develop nanoparticle carriers to address solubility limitations (<0.1 mg/mL in aqueous buffer). -
In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models, leveraging the compound’s predicted BBB permeability for glioblastoma applications.
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